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Compound of Interest

Compound Name:
2-(2,2-Difluorocyclopropyl)acetic

acid

Cat. No.: B1591117 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-
Difluorocyclopropyl)acetic acid

Introduction
2-(2,2-Difluorocyclopropyl)acetic acid is a fascinating molecule that incorporates several key

structural features of interest to researchers in medicinal chemistry and materials science. Its

architecture, comprising a strained, gem-difluorinated cyclopropane ring coupled to a carboxylic

acid moiety, presents a unique profile for spectroscopic analysis. The presence of fluorine

atoms significantly influences the molecule's electronic properties, conformation, and metabolic

stability, making it a valuable building block in drug development.[1]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used

to elucidate and confirm the structure of 2-(2,2-Difluorocyclopropyl)acetic acid. As Senior

Application Scientist, my focus is not merely on the data itself, but on the causality behind the

observed spectral features, offering insights into how these techniques collectively provide an

unambiguous structural portrait.
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A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's

composition and connectivity.

Property Value Source

CAS Number 123131-67-9 [2]

Molecular Formula C₅H₆F₂O₂ [2]

Molecular Weight 136.10 g/mol [2]

IUPAC Name
(2,2-difluorocyclopropyl)acetic

acid

Physical Form Solid

The structural arrangement is visualized below, highlighting the key components for

spectroscopic interpretation.

Caption: Molecular structure of 2-(2,2-Difluorocyclopropyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the hydrogen (¹H) and carbon (¹³C) framework. For fluorinated compounds,

¹⁹F NMR is also exceptionally informative.

Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their

connectivity through spin-spin coupling. The gem-difluoro group exerts a strong influence on

adjacent protons, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ) / ppm

Multiplicity Integration Assignment Rationale

~10-12 br s 1H H-O-C=O

The acidic
proton of the
carboxylic
acid is
typically a
broad singlet
and can
exchange with
trace water,
affecting its
chemical shift
and
appearance.

~2.5 - 2.7 m 2H CH₂-COOH

These

diastereotopic

protons are

adjacent to a

chiral center,

making them

chemically non-

equivalent. They

will appear as a

complex multiplet

due to coupling

with each other

and the

cyclopropyl CH

proton.

~1.8 - 2.0 m 1H CH-CH₂ This methine

proton on the

cyclopropane

ring is coupled to

the adjacent CH₂

protons on the
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Chemical Shift
(δ) / ppm

Multiplicity Integration Assignment Rationale

ring and the CH₂

protons of the

acetate group, as

well as long-

range coupling to

the fluorine

atoms.

| ~1.2 - 1.6 | m | 2H | Ring CH₂ | These two protons on the cyclopropane ring are split by each

other (geminal coupling) and the adjacent CH proton (vicinal coupling), and also show coupling

to the two fluorine atoms, resulting in a complex multiplet. |

Note: Actual chemical shifts and coupling constants can only be confirmed through

experimental acquisition.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A key

feature is the large carbon-fluorine coupling constants, which are diagnostic for fluorinated

carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) /
ppm

Multiplicity (JCF) Assignment Rationale

~178 s C=O

The carbonyl
carbon of the
carboxylic acid
appears as a
singlet in the
characteristic
downfield region.
[4]

~115 t (J ≈ 280-290 Hz) CF₂

The carbon atom

bonded to two fluorine

atoms is significantly

shielded and appears

as a triplet due to one-

bond coupling to two

equivalent fluorine

atoms. This is a

definitive signature.

~35 s CH₂-COOH
The methylene carbon

of the acetate group.

~22 t (J ≈ 10-15 Hz) CH-CH₂

This methine carbon

shows smaller two-

bond coupling to the

fluorine atoms,

appearing as a triplet.

| ~18 | t (J ≈ 10-15 Hz) | Ring CH₂ | This methylene carbon on the cyclopropane ring also

exhibits two-bond coupling to the fluorine atoms. |

Note: The observation of a triplet for the CF₂ carbon is a powerful validation of the gem-difluoro

substitution pattern.[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The

spectrum of 2-(2,2-Difluorocyclopropyl)acetic acid is dominated by features from the

carboxylic acid and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) The most common and convenient

method for obtaining an IR spectrum of a solid sample is using a spectrometer equipped with

an ATR accessory. A small amount of the solid is pressed against a crystal (e.g., diamond), and

the IR beam is passed through it.

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid

~2950 Medium C-H stretch
Cyclopropyl &

Methylene CH

~1710 Strong, Sharp C=O stretch Carboxylic Acid

~1250 Strong C-O stretch Carboxylic Acid

| 1150 - 1050 | Very Strong | C-F stretch | gem-Difluoro |

Interpretation: The most prominent features are the extremely broad O-H stretch, characteristic

of a hydrogen-bonded carboxylic acid dimer, and the sharp, intense C=O stretch around 1710

cm⁻¹.[6][7] The presence of very strong absorption bands in the 1150-1050 cm⁻¹ region serves

as definitive evidence for the C-F bonds, confirming the fluorination of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique

well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule

[M+H]⁺ or the deprotonated molecule [M-H]⁻.

Workflow: LC-MS Analysis
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Caption: Typical workflow for LC-MS analysis.

Expected Mass Spectrum Data (ESI Negative Mode)

Molecular Ion: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 135.05.

Key Fragments: The stability of the difluorocyclopropyl ring means that fragmentation might

be limited under soft ionization conditions. A common loss from carboxylic acids is the

neutral loss of CO₂ (44 Da) from the deprotonated parent ion.

m/z 91.04: [M-H-CO₂]⁻, corresponding to the loss of carbon dioxide.

Plausible ESI Fragmentation Pathway

[M-H]⁻
m/z 135.05

[M-H-CO₂]⁻
m/z 91.04

- CO₂ (44 Da)

Click to download full resolution via product page

Caption: Predicted fragmentation of the deprotonated molecular ion.

The accurate mass measurement of the parent ion is crucial for confirming the elemental

composition (C₅H₆F₂O₂), while fragmentation data provides corroborating evidence for the

presence of the carboxylic acid group.

Conclusion
The structural elucidation of 2-(2,2-Difluorocyclopropyl)acetic acid is a textbook example of

synergistic analytical chemistry.

NMR Spectroscopy defines the precise carbon-hydrogen framework and confirms the

location and coupling of the fluorine atoms.

IR Spectroscopy provides rapid and definitive evidence for the key functional groups—the

carboxylic acid and the carbon-fluorine bonds.

Mass Spectrometry confirms the molecular formula via accurate mass measurement and

supports the structure through predictable fragmentation.
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Together, these three techniques provide a self-validating system, delivering a complete and

confident characterization of the molecule's identity and purity, which is essential for its

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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